N-butyl-N'-(2-ethoxyphenyl)oxamide
Description
N-butyl-N’-(2-ethoxyphenyl)oxamide is an organic compound belonging to the oxamide family It is characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Properties
IUPAC Name |
N-butyl-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-10-15-13(17)14(18)16-11-8-6-7-9-12(11)19-4-2/h6-9H,3-5,10H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGDGXGRKYIQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butyl-N’-(2-ethoxyphenyl)oxamide can be synthesized through the reaction of diethyl oxalate with o-ethylaniline under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-(2-ethoxyphenyl)oxamide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The raw materials, diethyl oxalate and o-ethylaniline, are sourced in bulk, and the reaction is carried out under stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(2-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxamides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-butyl-N’-(2-ethoxyphenyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N-butyl-N’-(2-ethoxyphenyl)oxamide exerts its effects involves its interaction with specific molecular targets. The oxamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethoxy and butyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N,N’-dibutyloxamide: Similar in structure but with different alkyl groups.
N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide: Differing in the substitution pattern on the phenyl ring.
Uniqueness
N-butyl-N’-(2-ethoxyphenyl)oxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxamides may not be suitable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
